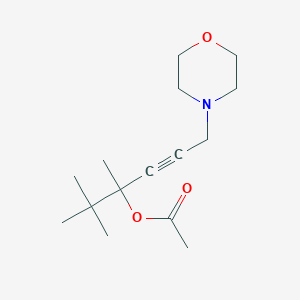![molecular formula C11H17ClINO B6008111 [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a selective ligand for the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain, addiction, depression, and neurodegenerative diseases. The use of IMP has allowed researchers to gain a better understanding of the role of the sigma-1 receptor in these processes.
作用机制
The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride binds selectively to the sigma-1 receptor, leading to a variety of downstream effects. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, as well as to regulate the release of various signaling molecules.
Biochemical and Physiological Effects:
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has also been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative stress. Additionally, [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
One advantage of using [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects in isolation. Additionally, [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride is relatively easy to synthesize and can be obtained in high purity. One limitation of using [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve significant effects at lower doses, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in addiction and substance abuse. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. Another area of interest is the potential use of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride as a neuroprotective agent in neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying the effects of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride and to explore its potential therapeutic applications.
合成方法
The synthesis of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride involves several steps, starting with the reaction of 2-iodo-4-methylphenol with propargyl bromide to form 2-(prop-2-yn-1-yloxy)-4-methylphenol. This intermediate is then reacted with methylamine to form [3-(2-iodo-4-methylphenoxy)propyl]methylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride.
科学研究应用
[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a treatment for chronic pain conditions. [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has also been investigated for its potential as an antidepressant and anxiolytic agent, as it has been shown to increase levels of serotonin and dopamine in the brain. Additionally, [3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride has been studied for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
3-(2-iodo-4-methylphenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO.ClH/c1-9-4-5-11(10(12)8-9)14-7-3-6-13-2;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRSFLHDFCLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6008031.png)
![3-isopropyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B6008032.png)
![4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6008039.png)
![2-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6008041.png)

![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)


![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)